2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and an ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Final Coupling: The final step involves coupling the quinazolinone core with the substituted phenyl groups using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the dioxo groups to hydroxyl groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxyl derivatives of the quinazolinone core.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its quinazolinone core is known for its biological activity, including anti-inflammatory and anticancer properties.
Medicine
In medicine, 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-bromophenyl)acetamide
- 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and fluorophenyl groups may enhance its pharmacokinetic properties, such as bioavailability and metabolic stability, compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-2-16-7-13-19(14-8-16)28-23(30)20-5-3-4-6-21(20)27(24(28)31)15-22(29)26-18-11-9-17(25)10-12-18/h3-14,20H,2,15H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMDOKYSJUBYJJ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN3O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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